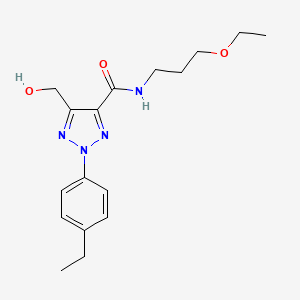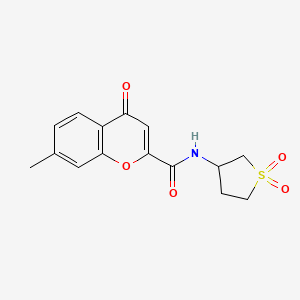
N-(3-ethoxypropyl)-2-(4-ethylphenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- N-(3-ethoxypropyl)-2-(4-ethylphenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide is a chemical compound with the molecular formula C14H23NO. It consists of a triazole ring, an ethoxypropyl group, and an aromatic phenyl ring.
- The compound’s structure includes a carboxamide functional group, which imparts its biological activity.
- While specific applications and properties may vary, this compound is of interest due to its potential pharmacological effects.
Preparation Methods
Synthetic Routes: One common synthetic route involves the reaction of an appropriate amine (such as 4-ethylbenzylamine) with ethyl 3-aminopropionate to form the desired amide. The triazole ring can be introduced through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Industrial Production: Industrial-scale production methods may involve modifications of these routes, optimization for yield, and purification steps.
Chemical Reactions Analysis
Reactions: N-(3-ethoxypropyl)-2-(4-ethylphenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide can undergo various reactions, including
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, oxidation may involve mild oxidants like PCC (pyridinium chlorochromate), while substitution reactions may use nucleophiles like amines or alkoxides.
Major Products: The major products depend on the specific reaction conditions and substituents. For example, hydrolysis of the carboxamide could yield the corresponding carboxylic acid.
Scientific Research Applications
Chemistry: Researchers study this compound’s reactivity, stability, and potential as a building block for other molecules.
Biology and Medicine: Investigations focus on its biological activity, potential as a drug candidate, and interactions with cellular targets.
Industry: Applications may include materials science, catalysis, or drug development.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets. For instance, it could inhibit enzymes, modulate receptors, or affect cellular signaling pathways.
- Further research is needed to elucidate the precise mechanisms.
Comparison with Similar Compounds
Uniqueness: N-(3-ethoxypropyl)-2-(4-ethylphenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide’s unique features include its triazole ring, ethoxypropyl side chain, and carboxamide functionality.
Similar Compounds: Other triazole-containing compounds, such as antifungal drugs or bioactive molecules, may share structural similarities.
Remember that this compound’s properties and applications are continually explored by researchers, and new findings may emerge over time.
Properties
Molecular Formula |
C17H24N4O3 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-(3-ethoxypropyl)-2-(4-ethylphenyl)-5-(hydroxymethyl)triazole-4-carboxamide |
InChI |
InChI=1S/C17H24N4O3/c1-3-13-6-8-14(9-7-13)21-19-15(12-22)16(20-21)17(23)18-10-5-11-24-4-2/h6-9,22H,3-5,10-12H2,1-2H3,(H,18,23) |
InChI Key |
DZJRYWXAPZJWBM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2N=C(C(=N2)C(=O)NCCCOCC)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-chlorophenyl)-3-(3-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B11386870.png)
![3,4,9-trimethyl-8-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-7H-furo[2,3-f]chromen-7-one](/img/structure/B11386883.png)

![5-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11386903.png)
![N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide](/img/structure/B11386905.png)


![2-(4-fluorophenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide](/img/structure/B11386916.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11386917.png)
![2-(2-bromo-4-ethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B11386919.png)
![4-(3-ethoxyphenyl)-3-(2-hydroxy-4,6-dimethylphenyl)-5-(prop-2-en-1-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11386920.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide](/img/structure/B11386921.png)
![4-(4-fluorophenyl)-3-(2-hydroxy-5-methylphenyl)-5-(prop-2-en-1-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11386930.png)
![5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B11386938.png)
